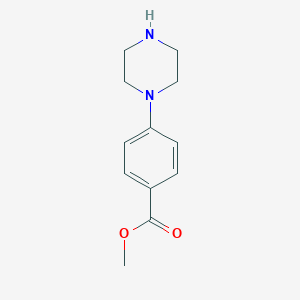






|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1.[ClH:17]>>[ClH:17].[N:10]1([C:7]2[CH:6]=[CH:5][C:4]([C:3]([OH:16])=[O:2])=[CH:9][CH:8]=2)[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
17 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC=C(C=C1)N1CCNCC1)=O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2 (± 2) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solid material formed
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
|
Type
|
CUSTOM
|
|
Details
|
dried (vacuum)
|
|
Type
|
CUSTOM
|
|
Details
|
A white powder with mp. >240° C. is obtained
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.N1(CCNCC1)C1=CC=C(C(=O)O)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |